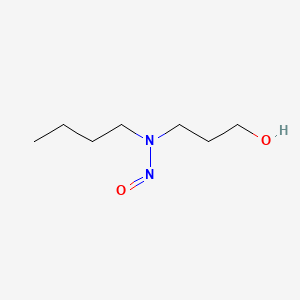

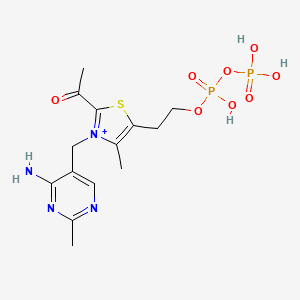

![molecular formula C10H14O2 B1226547 (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 2767-84-2](/img/structure/B1226547.png)

(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Overview

Description

(1S,4R)-1,7,7-Trimethylbicyclo[22It is a chiral compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . This compound is widely recognized for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary targets of (1S,4R)-1,7,7-trimethylbicyclo[22It’s worth noting that this compound is a derivative of camphor, which is known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that the compound undergoes a sequential diels alder reaction/rearrangement sequence, which is a type of chemical reaction that leads to the formation of complex molecular structures . This reaction sequence could potentially influence its interaction with its targets.

Biochemical Pathways

The compound’s chemical structure and reaction sequence suggest that it may be involved in various biochemical processes, potentially influencing the function of proteins and enzymes .

Pharmacokinetics

It’s known that the compound has a molecular weight of 1662170 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Given its chemical structure and reaction sequence, it’s plausible that the compound could influence various molecular and cellular processes .

Action Environment

It’s known that various environmental factors, such as temperature, ph, and the presence of other chemicals, can influence the action and stability of chemical compounds .

Biochemical Analysis

Biochemical Properties

(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione plays a significant role in biochemical reactions, particularly in the initiation of polymerization processes. It interacts with various enzymes and proteins, including photoinitiators and free radicals. The compound absorbs light and undergoes a photochemical reaction, generating free radicals that initiate polymerization. This interaction is crucial in dental materials, where it helps in the hardening of composite resins. The nature of these interactions involves the absorption of light, leading to the excitation of the compound and subsequent radical formation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In dental applications, the compound’s photoinitiating properties lead to the formation of a hardened polymer matrix, which can impact cellular adhesion and proliferation. Additionally, the free radicals generated during the photoinitiation process can interact with cellular components, potentially leading to oxidative stress and changes in gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to absorb light and generate free radicals. Upon exposure to light, the compound undergoes a photochemical reaction, leading to the formation of excited states. These excited states then interact with other molecules, resulting in the generation of free radicals. These radicals can initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of a polymer network. The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are all part of this complex mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its effectiveness as a photoinitiator. Studies have shown that the compound remains stable under controlled conditions but can degrade over time when exposed to light and oxygen. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can lead to oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively initiates polymerization without causing significant adverse effects. At high doses, toxic effects such as oxidative stress, inflammation, and cellular damage have been observed. Threshold effects have been identified, where a specific dosage range is required to achieve the desired polymerization without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its photoinitiating properties. The compound interacts with enzymes and cofactors that facilitate its photochemical reactions. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in generating free radicals also impacts metabolic pathways related to oxidative stress and antioxidant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione typically involves the oxidation of camphor. One common method is the use of selenium dioxide (SeO₂) as an oxidizing agent in the presence of a solvent like dioxane. The reaction is carried out under reflux conditions, leading to the formation of camphorquinone .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar oxidation processes. The choice of oxidizing agents and solvents may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert camphorquinone back to camphor or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Selenium dioxide (SeO₂) in dioxane under reflux conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent.

Substitution: Various nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed

Oxidation: More oxidized derivatives of camphorquinone.

Reduction: Camphor or other reduced forms.

Substitution: Functionalized derivatives with different substituents.

Scientific Research Applications

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione has numerous applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions, particularly in dental materials.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Camphor: A related compound with similar structural features but different functional groups.

Borneol: Another bicyclic monoterpene with hydroxyl groups instead of ketones.

Isoborneol: An isomer of borneol with similar properties.

Uniqueness

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione is unique due to its specific chiral configuration and its role as a photoinitiator. Its ability to generate free radicals upon exposure to light distinguishes it from other similar compounds, making it particularly valuable in dental and polymer industries.

Properties

IUPAC Name |

(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXSTWCDUXYEZ-QUBYGPBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883726 | |

| Record name | (+)-Camphorquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Camphoroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2767-84-2 | |

| Record name | (+)-Camphorquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, (1S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Camphorquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can (1S)-(+)-camphorquinone differentiate between enantiomers of other molecules?

A1: Yes, research has shown that (1S)-(+)-camphorquinone exhibits chiral discrimination. For instance, it can selectively form a complex with the (S)-enantiomer of both camphorquinone and endo-(+)-3-bromocamphor, effectively separating it from a racemic mixture. [] This selectivity makes it a promising tool for chiral resolution and analysis.

Q2: What are some interesting applications of (1S)-(+)-camphorquinone in analytical chemistry?

A2: (1S)-(+)-camphorquinone has been successfully employed in chiral capillary electrophoresis. By utilizing the principle of quenched phosphorescence, researchers achieved a significantly lower detection limit for (1S)-(+)- and (1R)-(-)-camphorquinone enantiomers compared to traditional UV detection methods. [] This improved sensitivity allows for more precise monitoring of these enantiomers in complex mixtures.

Q3: Does (1S)-(+)-camphorquinone interact differently with various cyclodextrins?

A3: Indeed, studies combining spectroscopy and theoretical calculations demonstrate that (1S)-(+)-camphorquinone interacts differently with α-, β-, and γ-cyclodextrins. While it forms 2:1 host/guest complexes with α-cyclodextrin, it prefers 1:1 complexes with both β- and γ-cyclodextrins. [] This difference in binding stoichiometry highlights the importance of cyclodextrin cavity size and geometry in host-guest interactions.

Q4: Can (1S)-(+)-camphorquinone be used as a starting material for synthesizing other valuable compounds?

A4: Absolutely! (1S)-(+)-camphorquinone serves as a versatile building block in organic synthesis. Researchers have successfully utilized it to synthesize novel camphor-derived amines, including diamines and imidazoline salts, which can further act as precursors for N-heterocyclic carbenes. [] This highlights its potential in developing new catalysts and materials.

Q5: Are there any challenges associated with using (1S)-(+)-camphorquinone in synthesis?

A5: One documented challenge is the Beckmann rearrangement step when synthesizing camphidine derivatives from (1S)-(+)-camphor. [] This reaction step can be a bottleneck, requiring careful optimization to achieve satisfactory yields of the desired product.

Q6: What is a notable application of (1S)-(+)-camphorquinone derivatives in catalysis?

A6: Derivatives of (1S)-(+)-camphor, specifically (1S)- and (1R)-camphyl α-diimine nickel complexes, demonstrate promising catalytic activity in olefin polymerization. Interestingly, the chirality of the ligand in these complexes doesn't significantly impact their catalytic activity or regioselectivity. [] This finding suggests potential for developing efficient catalysts from both enantiomers of the parent compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1226464.png)

![6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1226466.png)

![6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone](/img/structure/B1226467.png)

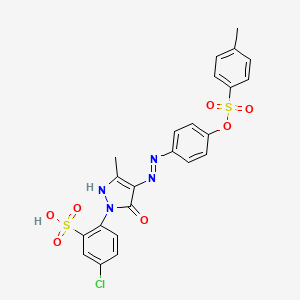

![2-Cyclopentylacetic acid [2-[(3-chloro-9,10-dioxo-2-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1226472.png)

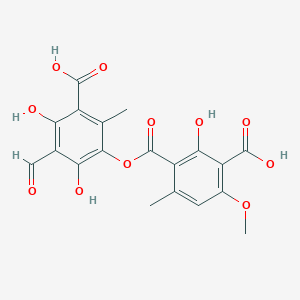

![dimethyl [5-(benzylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B1226480.png)

![3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine](/img/structure/B1226483.png)

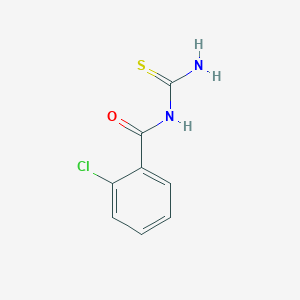

![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide](/img/structure/B1226484.png)